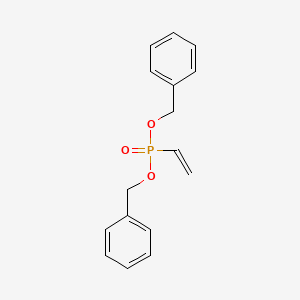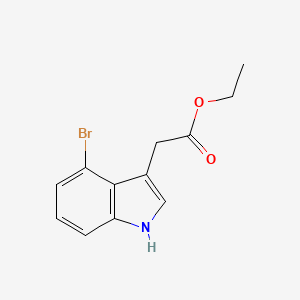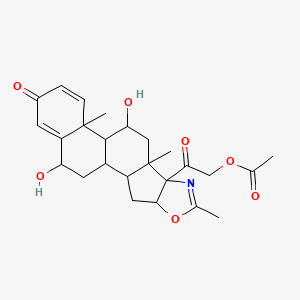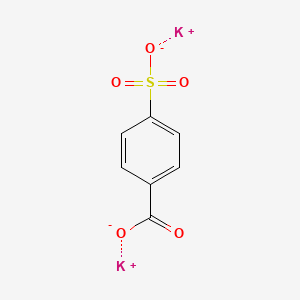![molecular formula C29H28O14 B12289352 [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate](/img/structure/B12289352.png)
[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its multiple functional groups, including acetyl, ethoxycarbonyloxy, dihydroxy, and dioxo groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate typically involves multi-step organic reactions. One common method involves the initial formation of the tetracen backbone, followed by the introduction of the acetyl and ethoxycarbonyloxy groups through esterification reactions. The dihydroxy and dioxo groups are introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be further oxidized to form additional dioxo groups.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The ethoxycarbonyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkoxides (RO⁻), halides (X⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield additional dioxo groups, while reduction of the dioxo groups can produce hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esterification and oxidation. Its unique structure allows for the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine
In medicine, this compound has potential applications as a prodrug. The ethoxycarbonyloxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its multiple functional groups enable the formation of cross-linked networks, improving the mechanical and thermal properties of the resulting materials.
Mécanisme D'action
The mechanism of action of [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate involves the hydrolysis of the ethoxycarbonyloxy groups to release active compounds. These active compounds can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating various biochemical pathways. The acetyl and dihydroxy groups can also participate in redox reactions, influencing cellular redox balance and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-acetyl-4,12-bis(methoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] methyl carbonate
- [2-acetyl-4,12-bis(propoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] propyl carbonate
Uniqueness
Compared to similar compounds, [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is unique due to its specific combination of functional groups. The ethoxycarbonyloxy groups provide distinct hydrolytic stability and reactivity, while the acetyl and dihydroxy groups offer additional sites for chemical modification. This unique combination of properties makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C29H28O14 |
|---|---|
Poids moléculaire |
600.5 g/mol |
Nom IUPAC |
[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate |
InChI |
InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3 |
Clé InChI |
CJCLTLJGYVYVPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)
![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)






![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)

![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)

